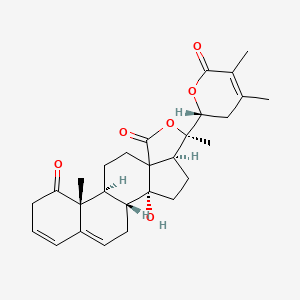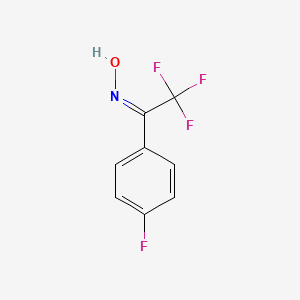
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound is notable for its trifluoromethyl and fluoro-phenyl substituents, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime typically involves the reaction of 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone+NH2OH⋅HCl→2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl and fluoro-phenyl groups can undergo various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or hypervalent iodine compounds.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Fluorinated compounds, in general, are of interest in drug development due to their enhanced metabolic stability and bioavailability. This compound can serve as a building block for designing new pharmaceuticals.
Industry: In the chemical industry, it is used in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl and fluoro-phenyl groups can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone oxime
- 4-Fluoro-2,2,2-trifluoroacetophenone oxime
- 2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethanone oxime
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime is unique due to the presence of both trifluoromethyl and fluoro-phenyl groups. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these groups can enhance the compound’s stability, lipophilicity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C8H5F4NO |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
(NZ)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-6-3-1-5(2-4-6)7(13-14)8(10,11)12/h1-4,14H/b13-7- |
InChI Key |
OMDSUMRWMHEBEE-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)
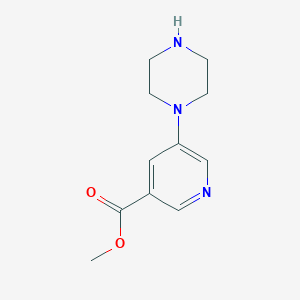
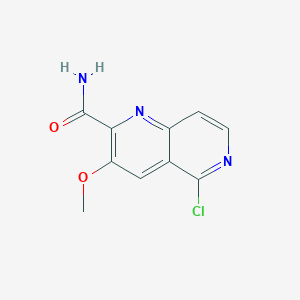
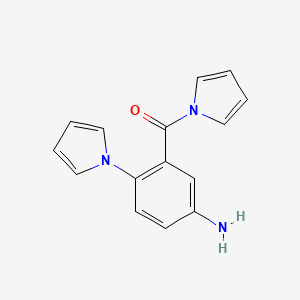
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
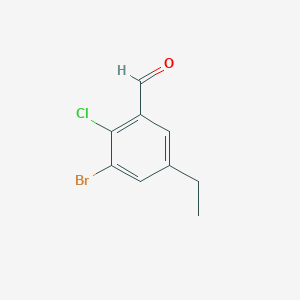
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
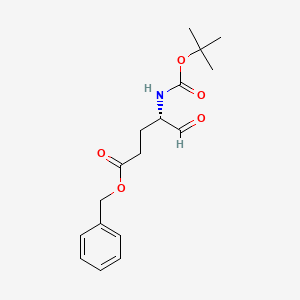
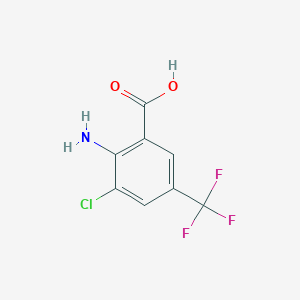
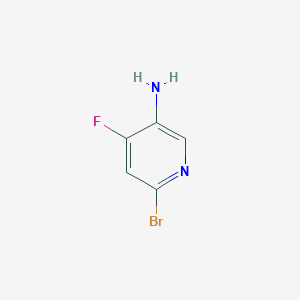
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
